2-(3-propoxyphenyl)-1H-1,3-benzodiazole-5-carboxylic acid - 1018571-24-8

2-(3-propoxyphenyl)-1H-1,3-benzodiazole-5-carboxylic acid

Catalog Number: EVT-3210971
CAS Number: 1018571-24-8
Molecular Formula: C17H16N2O3
Molecular Weight: 296.32 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(S)-6-(2-Hydroxy-2-methylpropyl)-3-((S)-1-(4-(1-methyl-2-oxo-1,2-dihydropyridin-4-yl)phenyl)ethyl)-6-phenyl-1,3-oxazinan-2-one (1)

Compound Description: (S)-6-(2-Hydroxy-2-methylpropyl)-3-((S)-1-(4-(1-methyl-2-oxo-1,2-dihydropyridin-4-yl)phenyl)ethyl)-6-phenyl-1,3-oxazinan-2-one, also referred to as compound 1 in the paper, is a potent and selective inhibitor of 11β-hydroxysteroid dehydrogenase type 1 enzyme. [] This drug candidate is being developed for the treatment of type-2 diabetes. []

Relevance: While not directly sharing the benzimidazole core, this compound is included as a related compound because the paper discusses its labeling with carbon-13 alongside another 11β-hydroxysteroid dehydrogenase type 1 inhibitor that does feature a benzimidazole core. This context suggests a potential research interest in exploring structurally diverse inhibitors of this enzyme, encompassing both benzimidazole-containing compounds like 2-(3-propoxyphenyl)-1H-1,3-benzodiazole-5-carboxylic acid and non-benzimidazole compounds like (S)-6-(2-Hydroxy-2-methylpropyl)-3-((S)-1-(4-(1-methyl-2-oxo-1,2-dihydropyridin-4-yl)phenyl)ethyl)-6-phenyl-1,3-oxazinan-2-one. []

(4aR,9aS)-1-(1H-benzo[d]midazole-5-carbonyl)-2,3,4,4a,9,9a-hexahydro-1-H-indeno[2,1-b]pyridine-6-carbonitrile hydrochloride (2)

Compound Description: (4aR,9aS)-1-(1H-benzo[d]midazole-5-carbonyl)-2,3,4,4a,9,9a-hexahydro-1-H-indeno[2,1-b]pyridine-6-carbonitrile hydrochloride, denoted as compound 2 in the paper, is another potent and selective inhibitor of 11β-hydroxysteroid dehydrogenase type 1. [] This compound, like compound 1, is also being developed for the treatment of type-2 diabetes. []

Relevance: This compound is structurally related to 2-(3-propoxyphenyl)-1H-1,3-benzodiazole-5-carboxylic acid through its central 1H-benzo[d]midazole core. [] The research paper focuses on labeling this compound with carbon-13 and carbon-14 for various studies, potentially indicating a broader interest in investigating the properties and behavior of benzimidazole-containing compounds like the target compound. []

1,3-Dihydro-5-methyl-6-(4-pyridinyl)-2H-imidazo[4,5-b]pyridin-2-one (13a)

Compound Description: 1,3-Dihydro-5-methyl-6-(4-pyridinyl)-2H-imidazo[4,5-b]pyridin-2-one, designated as 13a in the paper, is a potent inhibitor of cAMP PDE III with in vitro activity in the nanomolar range. [] This compound was derived from milrinone, a known cAMP PDE III inhibitor, through structural transformation. []

Relevance: Although not directly sharing the benzimidazole core, 1,3-Dihydro-5-methyl-6-(4-pyridinyl)-2H-imidazo[4,5-b]pyridin-2-one is considered a related compound due to its membership in the imidazo[4,5-b]pyridin-2-one class. [] This structural similarity to the benzimidazole family, coupled with its potent cAMP PDE III inhibitory activity, highlights the potential for exploring structurally analogous compounds, including 2-(3-propoxyphenyl)-1H-1,3-benzodiazole-5-carboxylic acid, for similar biological activity. []

5-Methyl-6-(4-pyridinyl)thiazolo[4,5-b]pyridin-2(3H)-one (51)

Compound Description: 5-Methyl-6-(4-pyridinyl)thiazolo[4,5-b]pyridin-2(3H)-one, referred to as compound 51 in the study, represents another potent cAMP PDE III inhibitor exhibiting nanomolar activity in vitro. [] It was also derived from milrinone via structural modification. []

Relevance: This compound, while lacking the benzimidazole core, is included as a related compound based on its classification as a thiazolo[4,5-b]pyridin-2(3H)-one. [] The research paper's exploration of various heterocyclic systems, including thiazolo[4,5-b]pyridin-2(3H)-ones and imidazo[4,5-b]pyridin-2-ones, as potential cAMP PDE III inhibitors suggests a broader interest in structurally diverse inhibitors within this therapeutic area. This context positions 2-(3-propoxyphenyl)-1H-1,3-benzodiazole-5-carboxylic acid as a potentially relevant compound for further investigation due to its structural similarities to the explored heterocyclic systems. []

7-Methyl-6-(4-pyridinyl)-1,8-naphthyridin-2(1H)-one (22)

Compound Description: 7-Methyl-6-(4-pyridinyl)-1,8-naphthyridin-2(1H)-one, designated as compound 22 in the research, constitutes yet another potent cAMP PDE III inhibitor demonstrating nanomolar activity in vitro. [] It was synthesized from 5-bromo-2-methyl[3,4'-bipyridin]-6-amine through a Heck reaction. []

Relevance: Though not directly containing a benzimidazole core, this compound is considered a related compound based on its inclusion in the study's exploration of various heterocyclic systems as potent cAMP PDE III inhibitors. [] The investigation of diverse structural motifs, including 7-Methyl-6-(4-pyridinyl)-1,8-naphthyridin-2(1H)-one, indicates a research interest in expanding the understanding of structure-activity relationships within this therapeutic area. This context suggests that 2-(3-propoxyphenyl)-1H-1,3-benzodiazole-5-carboxylic acid, due to its heterocyclic structure, might be of interest in future investigations related to cAMP PDE III inhibition. []

Properties

CAS Number

1018571-24-8

Product Name

2-(3-propoxyphenyl)-1H-1,3-benzodiazole-5-carboxylic acid

IUPAC Name

2-(3-propoxyphenyl)-3H-benzimidazole-5-carboxylic acid

Molecular Formula

C17H16N2O3

Molecular Weight

296.32 g/mol

InChI

InChI=1S/C17H16N2O3/c1-2-8-22-13-5-3-4-11(9-13)16-18-14-7-6-12(17(20)21)10-15(14)19-16/h3-7,9-10H,2,8H2,1H3,(H,18,19)(H,20,21)

InChI Key

ONLZRCYFEMQHDG-UHFFFAOYSA-N

SMILES

CCCOC1=CC=CC(=C1)C2=NC3=C(N2)C=C(C=C3)C(=O)O

Canonical SMILES

CCCOC1=CC=CC(=C1)C2=NC3=C(N2)C=C(C=C3)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.